1-((2R,3R,4R,5R)-3,4-二羟基-5-(羟甲基)-3-甲基四氢呋喃-2-基)-5-甲基嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

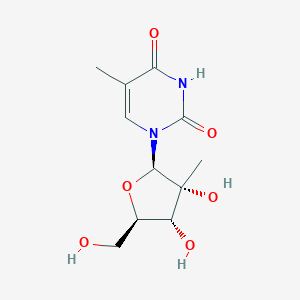

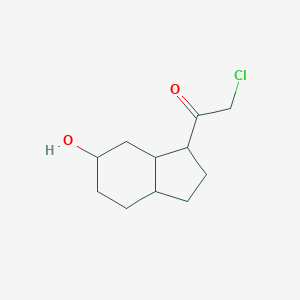

1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

RNA 修饰检测

“5-甲基-2’-C-甲基尿苷”在 RNA 中尿苷修饰的检测中起着至关重要的作用 . 一种 N-环己基-N’-β-(4-甲基吗啉代)乙基碳二亚胺对甲苯磺酸盐 (CMCT) 标记与液相色谱-电喷雾电离-质谱 (LC-ESI-MS/MS) 分析相结合的方法已建立,用于灵敏地测定 RNA 中的尿苷修饰 . 该方法在 CMCT 标记后将 RNA 中尿苷修饰的检测灵敏度提高了 1408 倍 .

mRNA 甲基化

甲基化是 mRNA 中最普遍的修饰,甲基主要修饰在腺嘌呤、胞嘧啶和鸟嘌呤碱基中或核糖的 2'-羟基中 . 然而,在真核生物的 mRNA 中尚未发现尿嘧啶碱基的甲基化 (5-甲基尿苷,m5U) . 已鉴定出 m5U 在各种哺乳动物细胞和组织的 mRNA 中的不同存在 .

甲基来源

通过质谱监测的稳定同位素示踪表明,m5U 的甲基来源于 S-腺苷-L-蛋氨酸 (SAM) . 这一发现扩大了哺乳动物 mRNA 中发生的修饰列表 .

嘧啶分解代谢

嘧啶分解代谢是防止 RNA 中 5-甲基尿苷积累所必需的 . NSH1 突变体中 5mU 降解的遗传破坏导致 m5U 发生在 mRNA 中,并导致幼苗生长减少 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1

作用机制

Target of Action

It’s known that similar compounds like uridine analogs often interact with enzymes involved in nucleic acid synthesis .

Mode of Action

Nucleoside analogs generally function through three common modes of action :

Biochemical Pathways

It’s known that nucleosides are involved in several biochemical processes, such as cellular signaling pathways and metabolism .

Pharmacokinetics

The molecular weight of the compound is 27225 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

It’s known that 5-methyluridine is a pyrimidine nucleoside and a methylated form of uridine . It’s also known that 5-Methyluridine is present in tRNA, formed during its post-transcriptional modification by the methylation of uridine .

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7-,9-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLFEHXOHVVIKL-LUQPRHOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)

![[bis(diethylamino)phosphoryl-ethylamino]methanol](/img/structure/B40598.png)

![1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole](/img/structure/B40618.png)